molecular formula C11H16ClNO B1435858 (3R)-3-phenoxypiperidine hydrochloride CAS No. 1909286-59-4

(3R)-3-phenoxypiperidine hydrochloride

Cat. No. B1435858
M. Wt: 213.7 g/mol
InChI Key: NOIVAVLUDPXIBM-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s chemical formula, its molecular weight, and its IUPAC name. It may also include details about its appearance (solid, liquid, color, etc.) .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical reaction schemes .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the mechanisms of these reactions and the conditions under which they occur .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability .

Scientific Research Applications

Pharmacological Development

(Furber et al., 2012) discuss the development of hydroxyamide phenoxypiperidine CCR3/H(1) dual antagonists, focusing on optimizing in vivo clearance. This involved reducing metabolism to improve the pharmacokinetic profile of the compound.

NMR Spectroscopy in Structural Analysis

(Vögeli & Philipsborn, 1973) used NMR spectroscopy for analyzing the structure of 3-hydroxypyridine and its derivatives, demonstrating its utility in structural elucidation of similar compounds.

Synthesis and Chemical Modifications

(Kamal et al., 2007) focus on the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile, demonstrating the synthesis of compounds like GABOB and Carnitine hydrochloride, emphasizing the importance of chemical modifications in drug synthesis.

Pharmaceutical Applications

(Germann et al., 2013) review Paroxetine hydrochloride, a phenylpiperidine derivative, for its use in treating various psychiatric disorders, highlighting the therapeutic applications of similar compounds.

Natural Product Synthesis

(Wijdeven et al., 2010) discuss the 3-hydroxypiperidine moiety as a key element in the synthesis of bioactive compounds and natural products, showing its significance in pharmaceutical chemistry.

Environmental and Analytical Chemistry

(Sahuquillo et al., 1999) explore the use of hydroxylamine hydrochloride in environmental analysis, which is related to the chemical family of phenoxypiperidine hydrochlorides.

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It can include toxicity information, safety precautions, and first-aid measures .

Future Directions

This could involve potential applications or areas of research involving the compound. It could also include potential modifications to the compound to enhance its properties .

properties

IUPAC Name

(3R)-3-phenoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVAVLUDPXIBM-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-phenoxypiperidine hydrochloride

CAS RN

1909286-59-4
Record name (3R)-3-phenoxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-phenoxypiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3R)-3-phenoxypiperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
(3R)-3-phenoxypiperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
(3R)-3-phenoxypiperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
(3R)-3-phenoxypiperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
(3R)-3-phenoxypiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.